

# APT Analysis of Grain Boundaries in Advanced Materials: Application Notes and Protocols

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## Introduction

Atom Probe Tomography (APT) is a powerful materials analysis technique that provides three-dimensional (3D) chemical composition and imaging at the atomic scale.<sup>[1][2]</sup> It is uniquely suited for the analysis of grain boundary segregation, a phenomenon where solute atoms preferentially accumulate at the interfaces between grains in a polycrystalline material.<sup>[1][2]</sup> This segregation can profoundly influence a material's properties, including its strength, ductility, and resistance to corrosion and embrittlement.<sup>[2][3][4]</sup> These application notes provide a comprehensive overview and detailed protocols for the analysis of grain boundaries in advanced materials using APT.

## Core Principles of Atom Probe Tomography for Grain Boundary Analysis

APT is based on the controlled field evaporation of individual atoms from the surface of a needle-shaped specimen.<sup>[5]</sup> A high electric field is applied to the specimen, and either voltage or laser pulses are used to trigger the evaporation of atoms.<sup>[2][5]</sup> The evaporated ions are projected onto a position-sensitive detector, which records their time-of-flight and impact position. The time-of-flight determines the mass-to-charge ratio of the ion, allowing for elemental identification, while the impact position is used to reconstruct a 3D atom-by-atom

map of the specimen.[2][5] This enables the visualization and quantification of solute segregation at grain boundaries with near-atomic resolution.[3][6]

## Experimental Protocols

### Protocol 1: Site-Specific Specimen Preparation for Grain Boundary Analysis

The preparation of a suitable needle-shaped specimen is a critical and challenging step for successful APT analysis of a specific grain boundary.[7] The feature of interest must be located within a few hundred nanometers of the specimen apex.[1][7] Focused Ion Beam (FIB) is the most common tool for preparing such specimens.[1][8]

Materials and Equipment:

- Dual-Beam FIB/SEM (Scanning Electron Microscope) system equipped with a micromanipulator and a Gas Injection System (GIS) for platinum or tungsten deposition.[9]
- Sample of the advanced material to be analyzed.
- Microtip coupons or TEM grids for mounting.[8][9]
- Transmission Kikuchi Diffraction (TKD) or Electron Backscatter Diffraction (EBSD) detector (optional but recommended for precise grain boundary location).[1][10]

Procedure:

- Locating the Grain Boundary of Interest:
  - Use SEM imaging with a backscatter detector to obtain channeling contrast, which can reveal the different grain orientations.[10]
  - Alternatively, perform EBSD mapping on the bulk sample surface to identify grain boundaries with specific misorientation characteristics.[10][11]
  - Mark the location of the desired grain boundary with a fiducial marker using electron or ion beam deposition of platinum.[10]

- Protective Layer Deposition:
  - Deposit a layer of platinum or tungsten over the region of interest using the GIS. This sacrificial layer protects the grain boundary from Ga<sup>+</sup> ion beam damage and implantation during subsequent milling steps.[\[9\]](#)[\[10\]](#)
- FIB Lift-Out:
  - Use the Ga<sup>+</sup> ion beam to mill trenches on either side of the marked grain boundary to create a thin lamella (a "wedge" or "chunk").[\[8\]](#)
  - Attach the micromanipulator needle to the lamella.
  - Cut the lamella free from the bulk sample.
  - Lift out the lamella and transfer it to a microtip post or a TEM grid.[\[9\]](#)[\[10\]](#)
  - Weld the lamella to the post using platinum deposition.[\[10\]](#)
- Annular Milling and Sharpening:
  - Use a series of annular milling patterns with decreasing inner and outer diameters to shape the lamella into a needle with a tip radius of less than 100 nm.[\[7\]](#)[\[8\]](#)
  - During the final sharpening steps, it is crucial to monitor the position of the grain boundary. This can be challenging as FIB contrast may become low.[\[1\]](#)
  - Correlative TKD/EBSD: To precisely track the grain boundary, transfer the partially sharpened tip to a pretilted holder for TKD or t-EBSD analysis.[\[1\]](#)[\[10\]](#) This allows for mapping the crystallographic orientation within the tip and ensuring the grain boundary is positioned within approximately 200 nm of the apex.[\[1\]](#)
  - Perform a final low-energy Ga<sup>+</sup> ion beam clean (e.g., at 5 kV) to remove any amorphous layer created during milling.[\[12\]](#)

## Protocol 2: Atom Probe Tomography Data Acquisition

Materials and Equipment:

- Atom Probe Tomograph (e.g., CAMECA LEAP).
- Prepared needle-shaped specimen.

#### Procedure:

- Sample Loading: Load the prepared specimen into the APT instrument.
- Evaporation Conditions:
  - Set the specimen base temperature (typically between 20 K and 80 K).
  - Apply a standing DC voltage to the specimen.
  - Apply either voltage pulses (for conductive materials) or laser pulses (for less conductive materials) to trigger field evaporation.<sup>[5]</sup> Typical laser parameters include a specific wavelength (e.g., 355 nm), pulse energy (e.g., 0.4 pJ to 100 pJ), and pulse rate (e.g., 100 kHz to 250 kHz).<sup>[13][14]</sup>
- Data Collection:
  - Ions evaporated from the tip are projected onto the position-sensitive detector.
  - The instrument records the x, y position and the time-of-flight for each detected ion.
  - Continue data collection until a sufficient volume of material containing the grain boundary has been analyzed or the specimen fractures.

## Protocol 3: Data Reconstruction and Analysis

#### Software:

- Commercial software packages such as IVAS (CAMECA) or AP Suite.<sup>[2][15]</sup>
- Open-source tools and custom scripts (e.g., using Python or MATLAB).<sup>[15]</sup>

#### Procedure:

- Mass Spectrum Analysis:

- Generate a mass-to-charge-state ratio spectrum from the time-of-flight data.
- Identify and assign elemental and isotopic peaks to specific ion species.
- 3D Reconstruction:
  - Use a reconstruction algorithm to transform the detector hit coordinates and ion sequence into a 3D atom map. This process involves assumptions about the tip shape and evaporation sequence.[\[2\]](#)
- Grain Boundary Identification and Characterization:
  - Visually inspect the 3D reconstruction for the segregation of specific elements that delineate the grain boundary.
  - Use isoconcentration surfaces to highlight regions with a specific elemental concentration, which can help to visualize the grain boundary morphology.[\[4\]](#)
  - Machine Learning Approaches: For automated and unbiased grain boundary detection, machine learning algorithms, such as convolutional neural networks (CNNs), can be trained to identify grain boundaries from 2D projections of the 3D APT data.[\[6\]](#)[\[15\]](#)
- Quantitative Analysis of Segregation:
  - 1D Concentration Profiles: Generate one-dimensional concentration profiles across the grain boundary to quantify the extent of elemental segregation and the width of the segregated layer.[\[4\]](#)
  - Gibbsian Interfacial Excess ( $\Gamma$ ): Calculate the Gibbsian interfacial excess, which is a measure of the excess number of solute atoms per unit area of the grain boundary. This is a key parameter for understanding the thermodynamics of segregation.
  - Ladder Diagrams: Plot ladder diagrams to visualize the compositional changes across the interface.[\[16\]](#)

## Quantitative Data on Grain Boundary Segregation

The following tables summarize quantitative data on grain boundary segregation in various advanced materials as determined by APT.

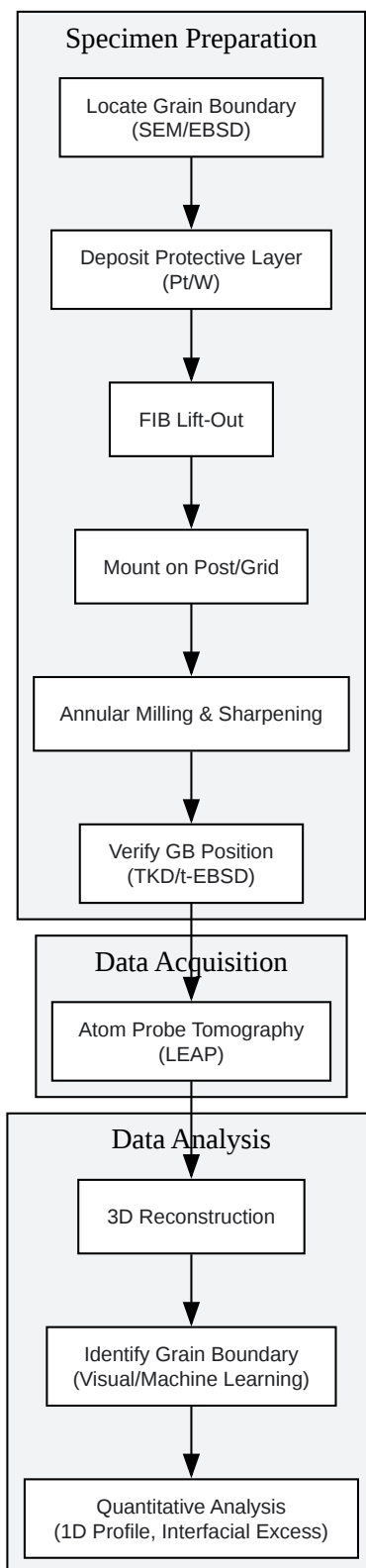
Material System	Segregating Elements	Grain Boundary Concentration (at. %)	Matrix Concentration (at. %)	Reference
Steels				
Fe-C-Mn Martensite	C	~7	< 1	[3]
Fe-Mn Martensite	Mn	Varies with heat treatment	~5	[2]
Quenched Martensitic Steel	B, C, Mo	B, Mo at PAGB only; C at all GBs	Cr homogeneously distributed	[2]
Iron $\Sigma 13$ [3] GB	C	~1.2	-	[16]
Nickel-Based Superalloys				
Ni-Mn Alloy	C, Mn	C segregation and Mn-rich precipitates observed	-	[8]
Additively Manufactured Superalloy (cracked)	B, C, Mo, Cr	B: 2.5, C: 0.5, Mo: 10.0, Cr: 30.0	-	[14]
Additively Manufactured Superalloy (crack-free)	B, C, Mo, Cr	B: 7.0, C: 0.5, Mo: 25.0, Cr: 30.0	-	[14]
Alloy 725 (ModB)	Nb, B	Nb > 5, B > 5	-	[17]
Other Alloys				
Nanocrystalline Ni-W	W, O, C	W: $4.8 \pm 0.6$ , O: $8.2 \pm 1.0$ , C: 0.4	-	[18]

$\pm 0.05$ 

Nanocrystalline Ni-18%W	W	32	18	<a href="#">[18]</a>
Fe(Cr) Nanocrystalline Alloy	Cr	Dependent on GB type (highest at high angle GBs)	-	<a href="#">[12]</a>

## Visualizations





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Caption: Experimental workflow for APT analysis of grain boundaries.

Caption: Solute segregation at a grain boundary.

## Conclusion

APT provides unparalleled insights into the chemical composition of grain boundaries at the atomic scale. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to understand and engineer the properties of advanced materials through the control of grain boundary chemistry. The combination of site-specific specimen preparation with advanced data analysis techniques, including machine learning, is paving the way for a more comprehensive understanding of the complex relationship between grain boundary structure, chemistry, and material performance. [6][19]

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